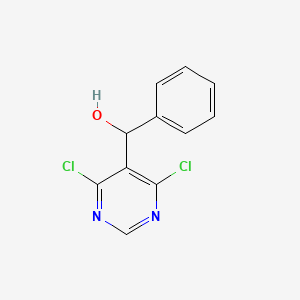
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a phenylmethanol group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The chlorinated pyrimidine can then be reacted with benzyl alcohol under suitable conditions to yield (4,6-Dichloropyrimidin-5-yl)-phenylmethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by the introduction of the phenylmethanol group using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: The phenylmethanol group can be oxidized to the corresponding aldehyde or carboxylic acid, and reduced to the corresponding alkane.
Condensation Reactions: The compound can participate in condensation reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and Grignard reagents. Conditions typically involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can yield corresponding aldehydes, carboxylic acids, or alkanes.
Aplicaciones Científicas De Investigación
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4,6-Dichloropyrimidin-5-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of certain viruses by preventing the maturation of viral particles . The compound may also inhibit immune-activated nitric oxide production, which is relevant in the context of inflammatory responses . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A related compound with similar chemical properties and applications.
4,6-Dichloropyrimidine: Another related compound used as an intermediate in organic synthesis.
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide: A compound used in the production of antiviral nucleotide derivatives.
Uniqueness
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol is unique due to the presence of the phenylmethanol group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar pyrimidine derivatives.
Propiedades
Fórmula molecular |
C11H8Cl2N2O |
|---|---|
Peso molecular |
255.10 g/mol |
Nombre IUPAC |
(4,6-dichloropyrimidin-5-yl)-phenylmethanol |
InChI |
InChI=1S/C11H8Cl2N2O/c12-10-8(11(13)15-6-14-10)9(16)7-4-2-1-3-5-7/h1-6,9,16H |
Clave InChI |
JUVWZXZUBKJFSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(N=CN=C2Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


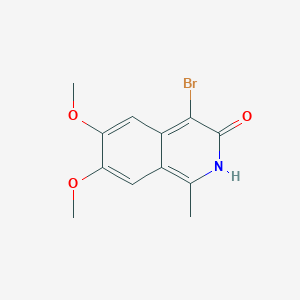
![tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)
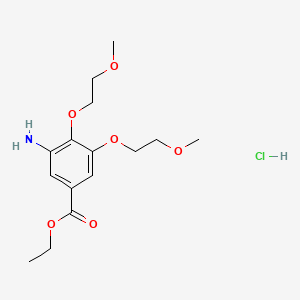


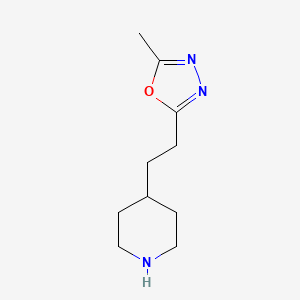
![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![3-[4-(Oxan-4-yl)piperazin-1-yl]aniline](/img/structure/B13866636.png)
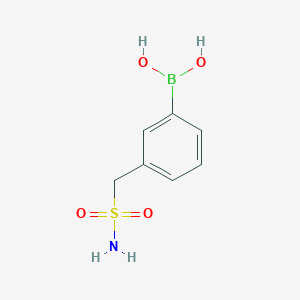
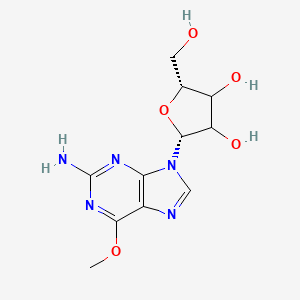
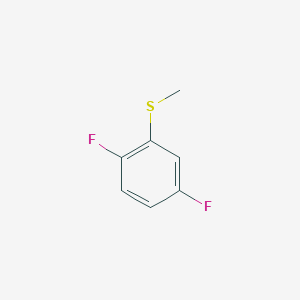
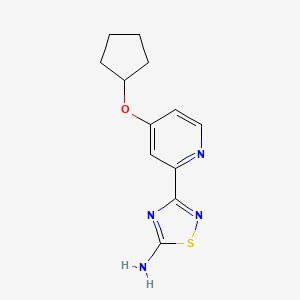
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)
